molecular formula C8H10Cl2FN B1422982 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 874285-32-2

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No. B1422982
M. Wt: 210.07 g/mol
InChI Key: DCNISAIPBAVUSA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” such as its density, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Electrophilic Amination in Organic Chemistry

The electrophilic amination of compounds related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is significant in organic chemistry. Bombek et al. (2004) demonstrated the electrophilic amination of 4-fluorophenol with diazenes, highlighting a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).

Anti-Influenza Virus Activity

In pharmacological research, compounds structurally similar to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been investigated for their potential anti-influenza virus activity. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity (Oka et al., 2001).

Chemical Synthesis

The compound has been involved in various chemical synthesis processes. For instance, Tan Bin (2010) described the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the potential for creating complex molecules (Tan Bin, 2010).

Antiarrhythmic Drug Development

In the development of antiarrhythmic drugs, derivatives of this compound have been studied. Glushkov et al. (2011) synthesized new piperidyl-4-ethane derivatives with antiarrhythmic activity, selecting a compound structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride for clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).

Anti-Inflammatory Activity

Compounds structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been explored for their anti-inflammatory properties. Yue Sun et al. (2019) synthesized fluorine-substituted derivatives and found that these compounds displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Yue Sun et al., 2019).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNISAIPBAVUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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